molecular formula C25H34CaN3O9PS B192916 Fosamprenavir CAS No. 226700-79-4

Fosamprenavir

カタログ番号: B192916
CAS番号: 226700-79-4
分子量: 623.7 g/mol
InChIキー: PMDQGYMGQKTCSX-HQROKSDRSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fosamprenavir is a prodrug of the antiretroviral protease inhibitor amprenavir. It is used in the treatment of human immunodeficiency virus (HIV) infections. This compound is marketed under the brand names Lexiva and Telzir. It was approved for medical use in the United States in October 2003 and in the European Union in July 2004 . The human body metabolizes this compound to form amprenavir, which is the active ingredient .

化学反応の分析

Types of Reactions: Fosamprenavir undergoes hydrolysis by cellular phosphatases to form amprenavir . This hydrolysis is a crucial reaction as it activates the prodrug.

Common Reagents and Conditions: The hydrolysis reaction occurs in the gut epithelium as this compound is absorbed. Cellular phosphatases are the enzymes responsible for this conversion .

Major Products Formed: The major product formed from the hydrolysis of this compound is amprenavir, which is the active antiretroviral agent .

科学的研究の応用

HIV Treatment

Clinical Efficacy
Fosamprenavir has been extensively studied in various populations, demonstrating effectiveness in both treatment-naive and treatment-experienced patients. In a study involving infants and children aged 4 weeks to less than 2 years, this compound combined with ritonavir showed significant antiviral activity, with 61% of subjects achieving viral suppression at 48 weeks .

Dosing Regimens
The standard dosing regimen for adults is typically 700 mg of this compound combined with 100 mg of ritonavir, administered twice daily. This combination has been shown to achieve plasma amprenavir levels comparable to those found in adults receiving higher doses .

Safety Profile
this compound is generally well-tolerated, with common adverse effects including gastrointestinal disturbances such as diarrhea and upper respiratory infections . A post-marketing surveillance study in Japan confirmed its safety profile without identifying new risks for patients living with HIV/AIDS .

Laryngopharyngeal Reflux Treatment

Recent research has explored the potential of this compound as a treatment for laryngopharyngeal reflux (LPR), a condition affecting a significant portion of the population. A study demonstrated that inhaled this compound could inhibit pepsin, a key factor in LPR damage, showing effectiveness at doses significantly lower than those required for oral administration .

  • Mechanism of Action : this compound binds to and inhibits pepsin, thereby preventing laryngeal damage caused by acid reflux.
  • Delivery Method : Development of a dry powder inhaler for local delivery aims to enhance therapeutic outcomes while minimizing systemic side effects .

Pharmacokinetic Studies

Pharmacokinetic studies have been critical in optimizing dosing strategies for different populations. For instance, this compound's pharmacokinetics were evaluated in HIV-infected infants and children, leading to tailored dosing regimens that achieved effective drug exposure levels while ensuring safety .

Case Studies and Research Findings

Several case studies highlight the versatility of this compound:

  • Case Study on G6PD Deficiency : A retrospective analysis focused on patients with glucose-6-phosphate dehydrogenase deficiency receiving this compound revealed no significant adverse events related to hemolytic anemia, suggesting its relative safety in this vulnerable population .
  • Long-term Efficacy : In another study involving patients with advanced HIV disease who had previously failed multiple protease inhibitor regimens, this compound demonstrated sustained viral suppression over a 24-week period when compared to standard care regimens .

Comparative Efficacy Table

Study FocusPopulationKey FindingsReference
HIV TreatmentChildren <2 years61% viral suppression at 48 weeks
Laryngopharyngeal RefluxMouse modelInhaled this compound effective at lower doses
G6PD DeficiencyHIV-infected patientsNo significant hemolytic anemia reported
Advanced HIV DiseaseAdults with treatment failureSustained viral suppression over 24 weeks

生物活性

Fosamprenavir, a prodrug of amprenavir, is an antiretroviral medication primarily used in the treatment of HIV-1 infection. It functions as a protease inhibitor, which is critical in preventing the replication of the virus. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, mechanism of action, clinical studies, and adverse effects.

This compound is rapidly converted to amprenavir in the body through hydrolysis by cellular phosphatases. Amprenavir inhibits the HIV-1 protease enzyme, which is essential for the maturation of viral particles. By binding to the active site of this enzyme, amprenavir prevents the cleavage of viral polyproteins into functional proteins, resulting in the production of immature and non-infectious viral particles .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its efficacy and safety. Key parameters include:

Parameter Value
Bioavailability Not established
Protein Binding Approximately 90%
Metabolism Primarily via CYP3A4
Half-Life Approximately 7.7 hours
Excretion Minimal renal elimination (1% unchanged)

This compound can be administered alone or in combination with ritonavir, which boosts its plasma concentrations by inhibiting CYP3A4 metabolism .

Efficacy in HIV Treatment

Numerous studies have demonstrated the effectiveness of this compound in managing HIV-1 infection. A notable study involved adult patients receiving this compound in combination with other antiretroviral agents. Results indicated significant viral load reductions and improved CD4 cell counts over a 48-week treatment period .

Pediatric Use

This compound has also been evaluated in pediatric populations. A study focusing on infants and children showed that this compound combined with ritonavir was well tolerated and effective at achieving desired pharmacokinetic parameters similar to those observed in adults .

Case Studies

  • Pregnancy Pharmacokinetics : Research on this compound during pregnancy indicated altered pharmacokinetics due to physiological changes. The study found that ritonavir-boosted this compound maintained effective plasma concentrations throughout pregnancy and postpartum periods .
  • Adverse Effects Profile : A case study highlighted a lower incidence of gastrointestinal symptoms compared to earlier protease inhibitors, although some patients experienced hyperlipidemia and rash .

Adverse Effects

While generally well-tolerated, this compound can lead to several adverse effects:

  • Common Effects : Nausea, diarrhea, rash.
  • Metabolic Effects : Hyperlipidemia is a notable concern, particularly when combined with ritonavir.
  • Drug Interactions : Due to its metabolism by CYP3A4, interactions with other medications metabolized by this pathway can occur .

特性

IUPAC Name

calcium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-[[(3S)-oxolan-3-yl]oxycarbonylamino]-4-phenylbutan-2-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N3O9PS.Ca/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21;/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32);/q;+2/p-2/t21-,23-,24+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDQGYMGQKTCSX-HQROKSDRSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34CaN3O9PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046777
Record name Fosamprenavir calcium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

623.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226700-81-8
Record name Fosamprenavir calcium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226700818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosamprenavir calcium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-[(1S,2R)-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-1-(phenylmethyl)-2-(phosphonooxy)propyl]-, (3S)-tetrahydro-3-furanyl ester, calcium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.750
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOSAMPRENAVIR CALCIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID1GU2627N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fosamprenavir
Reactant of Route 2
Reactant of Route 2
Fosamprenavir
Reactant of Route 3
Reactant of Route 3
Fosamprenavir
Reactant of Route 4
Fosamprenavir
Reactant of Route 5
Reactant of Route 5
Fosamprenavir
Reactant of Route 6
Fosamprenavir

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。